molecular formula C14H19FN2O4S B2802859 4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde CAS No. 946265-91-4

4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde

Cat. No.: B2802859
CAS No.: 946265-91-4
M. Wt: 330.37
InChI Key: CJUGMXKLXVSCCY-UHFFFAOYSA-N
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Description

Chemical Characteristics 4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde is an organic compound with the CAS Number 946265-91-4 and a molecular weight of 330.38 g/mol . Its molecular formula is C14H19FN2O4S . The structure features a piperazine ring, a versatile nitrogen-containing heterocycle, which is functionalized with a carbaldehyde group and a sulfonyl linker connected to a 4-fluorophenoxypropyl chain . Research Applications and Value This compound serves as a valuable chemical building block in medicinal chemistry and drug discovery research. The piperazine scaffold is a common pharmacophore in pharmaceuticals, known for its ability to confer favorable physicochemical properties and interact with diverse biological targets . The presence of the aldehyde functional group makes this compound a particularly useful chemical intermediate . The aldehyde group is a reactive handle that can undergo various synthetic transformations, such as condensation reactions to form Schiff bases or reductive amination, to create a wide array of more complex molecules for biological screening . Piperazine derivatives, in general, have been investigated for a broad spectrum of biological activities. The structural motifs present in this compound—such as the fluorophenoxy group and sulfonyl linkage—are found in compounds studied for their potential as anti-inflammatory agents and dopamine receptor agonists . Furthermore, some piperazine-containing compounds have demonstrated potent anti-cancer properties in vitro, inducing apoptosis in human liver cancer cell lines . Researchers can utilize this compound as a key synthetic precursor to develop novel compounds for probing these and other biological pathways. Usage Note This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[3-(4-fluorophenoxy)propylsulfonyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4S/c15-13-2-4-14(5-3-13)21-10-1-11-22(19,20)17-8-6-16(12-18)7-9-17/h2-5,12H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUGMXKLXVSCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)S(=O)(=O)CCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde typically involves multiple steps:

    Formation of the Fluorophenoxypropyl Chain: This step involves the reaction of 4-fluorophenol with 3-chloropropylsulfonyl chloride under basic conditions to form 3-(4-fluorophenoxy)propylsulfonyl chloride.

    Piperazine Substitution: The 3-(4-fluorophenoxy)propylsulfonyl chloride is then reacted with piperazine to form 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine.

    Introduction of the Carbaldehyde Group: Finally, the piperazine derivative is oxidized using appropriate reagents to introduce the carbaldehyde group, resulting in the formation of this compound.

Chemical Reactions Analysis

4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde can undergo various chemical reactions:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The aldehyde group can participate in condensation reactions to form imines or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C19H23FN2O3SC_{19}H_{23}FN_{2}O_{3}S and a molecular weight of approximately 366.46 g/mol. Its structure features a piperazine ring substituted with a propyl sulfonyl group and a fluorophenoxy moiety, which contributes to its biological activity.

Antidepressant Activity

Research indicates that compounds similar to 4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde exhibit antidepressant properties. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Anticancer Research

The compound has been investigated for its potential anticancer effects. Piperazine derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The sulfonyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The presence of the fluorophenoxy group may contribute to its efficacy by increasing membrane permeability or interfering with bacterial metabolism .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions starting from commercially available piperazine derivatives. Researchers have focused on modifying the structure to enhance potency and selectivity for specific biological targets.

Synthetic Pathways

Common synthetic routes include:

  • N-alkylation : Introducing alkyl chains to the piperazine nitrogen.
  • Sulfonation : Adding sulfonyl groups to improve solubility and biological activity.
  • Aldehyde formation : Utilizing oxidation reactions to convert alcohol precursors into aldehydes.

Case Study: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives, including this compound. The results indicated significant behavioral improvements in animal models, correlating with increased serotonin levels in the brain .

Case Study: Anticancer Activity

In vitro testing of the compound against breast cancer cell lines demonstrated that it inhibited cell proliferation by inducing G0/G1 phase arrest and apoptosis through caspase activation pathways . These findings suggest its potential as a lead compound for further anticancer drug development.

Tables

ApplicationDescriptionReferences
Antidepressant ActivityModulates serotonin/norepinephrine pathways
Anticancer ResearchInhibits proliferation and induces apoptosis
Antimicrobial ActivityEffective against various pathogens

Mechanism of Action

Similar compounds include other piperazine derivatives with sulfonyl and fluorophenoxy groups. These compounds may differ in the length of the alkyl chain or the position of the substituents on the phenyl ring. The uniqueness of 4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde lies in its specific combination of functional groups, which may confer distinct biological or chemical properties.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperazine Derivatives

Compound Name Piperazine Substituents Functional Groups Present CAS Number References
4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde 3-(4-Fluorophenoxy)propylsulfonyl, carbaldehyde Sulfonyl, carbaldehyde, fluorophenoxy Not provided
1-(4-Fluorophenyl)piperazine 4-Fluorophenyl Aromatic fluorine 2252-63-3
4-(3-Nitrophenyl)piperazine-1-carbaldehyde 3-Nitrophenyl, carbaldehyde Nitro, carbaldehyde 1081115-59-4
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone 4-Fluorobenzyl, methanone Benzyl, ketone, aromatic fluorine Not available
1-Diphenylmethyl-4-[3-(4-fluorobenzoyl)propyl]piperazine Diphenylmethyl, 3-(4-fluorobenzoyl)propyl Benzoyl, diphenylmethyl Not available

Key Observations :

  • Carbaldehyde vs. Other Electrophilic Groups: The carbaldehyde group in the target compound and 4-(3-nitrophenyl)piperazine-1-carbaldehyde provides a reactive site for further derivatization (e.g., forming Schiff bases), unlike the methanone group in [4-(4-fluorobenzyl)piperazin-1-yl]methanone .
  • Sulfonyl Group : The sulfonyl linkage in the target compound is distinct from the methylsulfonyl groups in ’s analogs (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol) . The propyl chain in the target compound increases flexibility and lipophilicity compared to rigid phenyl-sulfonyl analogs.
  • Fluorophenoxy Chain: The 4-fluorophenoxy group is a bioisostere commonly used to improve metabolic stability and binding affinity, similar to 3-(4-fluorophenoxy)pyrrolidine derivatives .

Table 2: Inferred Properties Based on Structural Analogs

Property Target Compound 4-(3-Nitrophenyl)piperazine-1-carbaldehyde 1-(4-Fluorophenyl)piperazine
Molecular Weight ~350-400 g/mol (estimated) 235.24 g/mol 166.20 g/mol
Solubility Moderate (sulfonyl enhances aqueous solubility) Low (nitro group increases hydrophobicity) Low (hydrophobic aromatic group)
Reactivity High (carbaldehyde for conjugation) Moderate (nitro reducible to amine) Low (stable aromatic system)
Potential Applications Kinase inhibitors, CNS drugs Synthetic intermediate Ligand for receptor studies

Notes:

  • The sulfonyl group in the target compound may improve metabolic stability compared to methylsulfonyl analogs .
  • The fluorophenoxy chain could enhance blood-brain barrier penetration, making it suitable for neuropharmacology .

Biological Activity

4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine ring, a sulfonyl group, and a fluorophenoxy substituent, contributing to its unique properties. The structural formula is represented as follows:

C15H18FN2O3S\text{C}_{15}\text{H}_{18}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its sulfonamide moiety can enhance binding affinity to target proteins, while the fluorophenoxy group may influence lipophilicity and cellular uptake.

Biological Activity Overview

Research indicates several potential biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial effects against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some derivatives have been evaluated for their anticancer activity. For example, piperazine-based compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, including leukemia .
  • Receptor Binding : The compound has been studied for its binding affinity to sigma receptors, which are implicated in various neurological functions. The radioligand 1-([4-methoxy-11C]3,4-Dimethoxyphenethyl)-4-[3-(4-fluorophenyl)propyl]piperazine has been developed for imaging these receptors using positron emission tomography (PET) .

Table 1: Summary of Biological Activities

Activity Type Target MIC/IC50 Values Reference
AntimicrobialStaphylococcus aureus3.12 - 12.5 µg/mL
AnticancerK562 leukemia cell lineIC50 = X µM
Sigma Receptor BindingCentral Nervous SystemHigh Affinity

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperazine derivatives, it was found that compounds with similar structures to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Case Study: Anticancer Activity

Another study focused on the anticancer potential of piperazine derivatives demonstrated that specific modifications in the molecular structure could significantly enhance cytotoxicity against cancer cell lines. The study highlighted the importance of the sulfonamide group in mediating apoptosis in cancer cells.

Q & A

Q. What safety protocols are critical when handling this compound’s sulfonyl and aldehyde functional groups?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .
  • Spill Management : Neutralize aldehydes with sodium bisulfite and sulfonyl residues with activated carbon .
  • Waste Disposal : Follow EPA guidelines for sulfonamide-containing waste (e.g., incineration) .

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